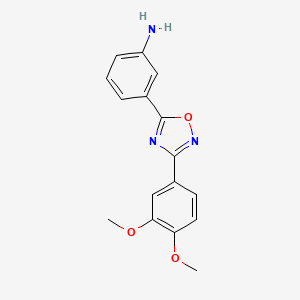

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Beschreibung

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an aniline moiety at position 3.

Eigenschaften

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZHAMZHXAJVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclization of semicarbazones to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 3,4-dimethoxybenzaldehyde and its subsequent transformation into the desired oxadiazole derivative. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The 3,4-dimethoxy substitution (target compound) increases molecular weight and steric bulk compared to mono-methoxy analogs like BB10-5940 . This substitution may enhance π-π stacking interactions in biological systems.

- Heterocyclic Variations : Thiophene-containing analogs (e.g., ) replace phenyl with sulfur-based rings, which may improve solubility or alter target selectivity.

Antimicrobial Potential

1,2,4-Oxadiazole derivatives are widely studied for antimicrobial activity. For example, compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () exhibit efficacy against enteric pathogens due to their ability to penetrate bacterial membranes .

Enzyme Inhibition and Antioxidant Activity

Curcumin analogs with methoxy groups (e.g., 3e in ) demonstrate strong antioxidant and tyrosinase-inhibitory activities, suggesting that methoxy-substituted aromatic systems enhance radical scavenging .

Pharmacological and Toxicological Profiles

Comparatively, halogenated derivatives (e.g., chlorine in ) may pose higher toxicity risks.

Biologische Aktivität

The compound 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their potential therapeutic applications. These compounds exhibit a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. The unique structural characteristics of oxadiazoles contribute to their interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the effectiveness of This compound against several cancer cell lines. The compound has demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Key Findings from Research Studies

-

In vitro Studies :

- The compound was tested against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). The IC values were reported as follows:

- These values indicate a potent anticancer activity compared to standard chemotherapeutics.

- Mechanisms of Action :

Study 1: Antiproliferative Effects

A study conducted on various oxadiazole derivatives showed that those with a similar structure to This compound exhibited significant antiproliferative effects across different cancer types. Notably, derivatives were synthesized and evaluated for their activity against leukemia and solid tumors .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazoles revealed that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-donating groups like methoxy showed enhanced activity compared to those with electron-withdrawing groups .

Data Summary

The following table summarizes key biological activities and IC values for This compound :

| Cell Line | IC (µM) | Activity |

|---|---|---|

| PC-3 (Prostate) | 0.67 | Strong antiproliferative |

| HCT-116 (Colon) | 0.80 | Strong antiproliferative |

| ACHN (Renal) | 0.87 | Strong antiproliferative |

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer : Introduce substituents at the aniline or dimethoxyphenyl moieties (e.g., halogenation, sulfonation) and assess bioactivity changes. Use parallel synthesis to generate libraries. Prioritize derivatives with improved LogP (2–4) for membrane permeability. Reference SAR frameworks from azo dye and benzodiazepine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.